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Pleuromulin, Antibiotic for Culture Media Use Only -

Pleuromulin, Antibiotic for Culture Media Use Only

Catalog Number: EVT-8077821
CAS Number:
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pleuromutilin is classified as a terpene antibiotic, specifically a diterpene, which indicates its structure is formed from four isoprene units. The compound is produced by certain fungi, notably C. passeckerianus, which has been the focus of extensive research for its biosynthetic pathways and potential derivatives that enhance antibiotic activity.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of pleuromutilin involves a complex pathway characterized by multiple enzymatic steps. Key genes responsible for its production have been identified within the pleuromutilin gene cluster, including those encoding for geranylgeranyl pyrophosphate synthase, cyclase, and various cytochrome P450 enzymes.

  1. Gene Cluster Identification: The pleuromutilin gene cluster consists of at least seven genes that are upregulated during the biosynthesis process. These genes encode enzymes critical for converting geranylgeranyl diphosphate into pleuromutilin through cyclization and subsequent modifications .
  2. Heterologous Expression: Research has demonstrated that expressing these biosynthetic genes in Aspergillus oryzae can successfully yield pleuromutilin, confirming the functionality of the gene cluster .
Molecular Structure Analysis

Structure and Data

The molecular structure of pleuromutilin features a complex arrangement typical of diterpenes, characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C20H34OC_{20}H_{34}O with a molecular weight of approximately 302.48 g/mol.

  • Structural Characteristics: The core structure includes a fused ring system with hydroxyl groups and an acetate side chain, which are critical for its antibiotic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Pleuromutilin undergoes various chemical reactions during its biosynthesis:

  1. Cyclization: The initial step involves the cyclization of geranylgeranyl diphosphate to form a C-14 carbocation, which subsequently reacts with water to yield an alcohol intermediate.
  2. Functional Group Modifications: Enzymatic reactions introduce hydroxyl groups at specific positions on the carbon skeleton, followed by acetylation to produce the final pleuromutilin structure .

These reactions highlight the intricate nature of natural product synthesis and the potential for generating novel analogues through modification of these pathways.

Mechanism of Action

Process and Data

Pleuromutilin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the peptidyl transferase center of the bacterial ribosome, specifically targeting the 50S subunit:

  • Binding Site: The binding site overlaps with that of other antibiotics like macrolides and lincosamides, which allows pleuromutilin to effectively block peptide bond formation during translation .
  • Spectrum of Activity: This mechanism accounts for pleuromutilin's effectiveness against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pleuromutilin is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

The physical properties play a significant role in its formulation for use in culture media.

Applications

Scientific Uses

Pleuromutilin serves several important functions in scientific research:

  1. Antibiotic Testing: It is used extensively in microbiological assays to test bacterial susceptibility.
  2. Research on Antibiotic Resistance: Studies involving pleuromutilin contribute to understanding mechanisms of resistance in bacteria, particularly how modifications to ribosomal binding sites affect antibiotic efficacy.
  3. Development of Derivatives: Research continues into semi-synthetic derivatives of pleuromutilin that may offer improved activity or broader spectrum coverage against bacterial pathogens .
Biosynthesis and Genetic Engineering of Pleuromutilin-Producing Organisms

Identification and Characterization of the Pleuromutilin Gene Cluster

The pleuromutilin biosynthetic gene cluster (BGC) was first identified in Clitopilus passeckerianus through degenerate PCR targeting geranylgeranyl diphosphate synthase (GGS), a key enzyme in diterpene precursor supply. Genomic library screening and Southern blotting revealed a 34.6 kb cluster containing seven core co-regulated genes (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf) [10]. Quantitative RT-PCR confirmed tight co-expression of these genes under pleuromutilin-inducing conditions, correlating with antibiotic titers [10]. The dikaryotic nature of C. passeckerianus complicated cluster isolation, as sequencing identified allelic variations (e.g., SNPs, indels) between nuclear pairs [2] [10].

Gene silencing validated cluster involvement:

  • Antisense suppression of Pl-ggs or Pl-cyc reduced pleuromutilin yields by >87% in transformants [10].
  • CRISPR interference (CRISPRi) of Pl-p450-3 abolished production, confirming its role in the terminal oxidation step [9].

Table 1: Core Genes in the Pleuromutilin Biosynthetic Cluster

GeneProtein FunctionRole in Pathway
Pl-ggsGeranylgeranyl diphosphate synthaseSupplies GGPP precursor
Pl-cycBifunctional diterpene synthaseCatalyzes cyclization of GGPP to premutilin
Pl-p450-1Cytochrome P450 monooxygenaseHydroxylates C3 of premutilin
Pl-p450-2Cytochrome P450 monooxygenaseHydroxylates C11
Pl-sdrShort-chain dehydrogenase/reductaseOxidizes C3-OH to ketone
Pl-atfAcetyltransferaseAcetylates C14-OH (shunt pathway)
Pl-p450-3Cytochrome P450 monooxygenaseIntroduces C14 glycolate moiety

Enzymatic Mechanisms in Diterpene Cyclization and Post-Modification

Pleuromutilin biosynthesis begins with bifunctional diterpene synthase Pl-cyc, which converts GGPP to premutilin via two steps:

  • Type II cyclization: Deprotonation of GGPP generates mutildienyl diphosphate (134), featuring the tricyclic core [8] [9].
  • Type I cyclization: Water-mediated ring rearrangement yields premutilin (135) [8]. Quantum chemical calculations confirm this mechanism aligns with proposed models by Birch and Arigoni [9].

Post-cyclization modifications involve oxygenation and acylation:

  • P450 cascade: Pl-p450-1 hydroxylates C11, followed by Pl-p450-2-mediated C3 hydroxylation, forming 12,13-dihydroxymutilin (136→137). Pl-sdr then oxidizes C3-OH to a ketone, yielding mutilin (138) [1] [8].
  • Divergent tailoring: Pl-atf acetylates C14-OH to form 14-O-acetylmutilin (139), a shunt product. Pl-p450-3 oxidizes C14 to install the glycolic acid group, generating pleuromutilin (140) [1] [8] [10].

Table 2: Enzymatic Modifications in Pleuromutilin Biosynthesis

IntermediateModifying EnzymeReactionProduct
Premutilin (135)Pl-p450-1C11 hydroxylation11-Hydroxypremutilin
11-HydroxypremutilinPl-p450-2C3 hydroxylation12,13-Dihydroxymutilin
12,13-DihydroxymutilinPl-sdrC3 oxidation (ketone formation)Mutilin (138)
Mutilin (138)Pl-atfC14 acetylation14-O-Acetylmutilin (139)
Mutilin (138)Pl-p450-3C14 oxidationPleuromutilin (140)

Rational heterologous expression in Aspergillus oryzae revealed shunt pathways: When Pl-sdr or Pl-atf were omitted, novel congeners lacking C3/C11 oxygenations or C21 ketone accumulated, reducing antibacterial activity [1].

Heterologous Expression in Aspergillus oryzae for Enhanced Yield

Basidiomycete genetic complexity (dikaryosis, inefficient transformation) hinders C. passeckerianus strain improvement. Heterologous expression in the ascomycete Aspergillus oryzae overcame these limitations:

  • Cluster refactoring: The seven-gene cluster (Pl-ggs, Pl-cyc, Pl-p450-1/2/3, Pl-sdr, Pl-atf) was integrated into A. oryzae NSAR1 via yeast recombination. This yielded pleuromutilin titers of 210 mg/L—a 2,106% increase over native C. passeckerianus (765 μg/g mycelium) [10].
  • Pathway dissection: Stepwise assembly in A. oryzae confirmed gene functions and isolated intermediates (e.g., premutilin, mutilin) [9] [10].
  • Biotransformation platform: Feeding A. oryzae strains with semisynthetic mutilin derivatives enabled production of novel pleuromutilin analogs with enhanced activity, including C19–C20 alkene-modified variants via photoinduced thiol-ene coupling [1] [9].

Table 3: Pleuromutilin Production in Native vs. Heterologous Hosts

Host SystemYieldAdvantagesReference
Clitopilus passeckerianus765 μg/g dwNative pathway; low titers [10]
Aspergillus oryzae (full cluster)210 mg/L (2106% increase)High-yield; scalable fermentation; genetic tractability [10]
Aspergillus oryzae (engineered shunt)Novel congenersEnables analog generation via pathway branching [1]

Evolutionary Conservation of Biosynthetic Pathways in Basidiomycetes

Comparative genomics reveals terpenoid BGC conservation across pleuromutilin-producing basidiomycetes:

  • Clustered architecture: The ggs–cyc–p450 triad is conserved in C. pseudo-pinsitus, with >95% amino acid identity to C. passeckerianus enzymes [2] [10].
  • Mitogenome dynamics: C. passeckerianus exhibits a duplicated mitochondrial genome and heteroplasmic mycelium, suggesting genomic adaptations for terpenoid synthesis [2].
  • Regulatory motifs: Upstream of Pl-ggs, a nitrogen-responsive element (binding cprp, a DDR48-like stress protein) modulates cluster expression. Cprp silencing reduces pleuromutilin output, linking nutrient sensing to biosynthesis [7].

However, horizontal gene transfer evidence is lacking. Instead, phylogenomic analysis suggests the pathway evolved once in the Entolomataceae lineage, as non-producers (e.g., C. hobsonii) lack the full cluster [2] [4].

Properties

Product Name

Pleuromulin, Antibiotic for Culture Media Use Only

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,12R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1

InChI Key

YSBXUHAJXRCCET-BKUNHTPHSA-N

SMILES

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

Canonical SMILES

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@@]([C@H]([C@@H]([C@@]13[C@H]2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

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